molecular formula C18H21ClN4O B2764679 N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2192746-07-7

N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2764679
CAS No.: 2192746-07-7
M. Wt: 344.84
InChI Key: XVIBNEBGVCDDIJ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a 4-chlorobenzyl group, a 6-methylpyridazinyl group, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 6-methylpyridazinyl group: This step involves the reaction of the piperidine intermediate with a suitable pyridazine derivative, often under reflux conditions in the presence of a catalyst.

    Attachment of the 4-chlorobenzyl group: This is typically done through a nucleophilic substitution reaction, where the piperidine derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable amine or ammonia under mild conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or pyridazinyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base, electrophilic substitution with electrophiles such as acyl chlorides or sulfonyl chlorides.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxylate
  • N-(4-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxylic acid
  • N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-4-9-17(22-21-13)23-10-2-3-15(12-23)18(24)20-11-14-5-7-16(19)8-6-14/h4-9,15H,2-3,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIBNEBGVCDDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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